N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N,N-Diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its complex structure, which includes a pyrazole ring substituted with phenyl groups and a carboxamide group.
Mechanism of Action
Target of Action
N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a pyrazole derivative . Pyrazoles are known to interact with a variety of biological targets.
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to interact with a variety of biochemical pathways, often leading to significant downstream effects .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution Reactions: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Carboxamide Group Introduction: The carboxamide group is introduced by reacting the intermediate with diethylamine under specific conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution reactions may involve sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
N,N-Diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N,N-Diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is compared with other similar compounds, such as:
Celecoxib: An anti-inflammatory drug with a similar pyrazole core.
Rimonabant: An anti-obesity drug that also contains a pyrazole ring.
Fezolamide: An antidepressant agent with pyrazole derivatives.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N,N-diethyl-1,3-diphenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-22(4-2)20(24)18-15-23(17-13-9-6-10-14-17)21-19(18)16-11-7-5-8-12-16/h5-15H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKWQBIXZSJLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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